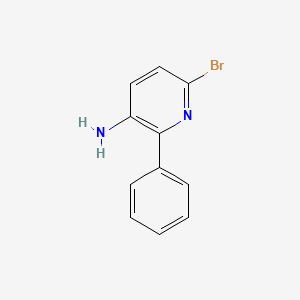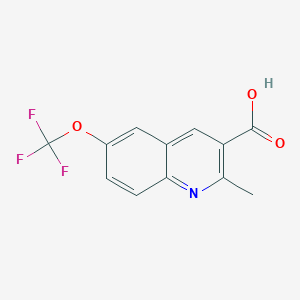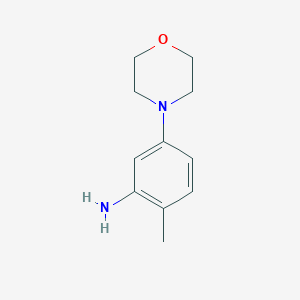
2-Methyl-5-morpholinoaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
Electrochemical Oxidation and Synthesis : The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline, a derivative of 2-Methyl-5-morpholinoaniline, has been extensively studied. This includes research on its reaction mechanisms, such as ECCCEC (Electrochemical-Chemical-Chemical-Chemical-Electrochemical-Chemical) mechanism and the study of its instabilities and transformations in different conditions. For example, the oxidation/hydrolysis process of 2,5-diethoxy-4-morpholinoaniline reacts with thiobarbituric acid, leading to different products (Beiginejad & Nematollahi, 2019). Similar studies have also been done to explore the electrochemical trimerization of 4-morpholinoaniline and its mechanisms (Esmaili & Nematollahi, 2011).
Mechanistic Insights : Detailed studies into the mechanisms of electrochemical oxidation, such as hydrolysis, hydroxylation, and trimerization processes of related compounds, provide insights into the behavior of this compound under various pH conditions (Beiginejad & Nematollahi, 2015).
Pharmaceutical and Biological Applications
Synthesis of Potent Antimicrobials : Synthesis studies have shown that derivatives of morpholinoaniline, like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, are useful for creating potent antimicrobials, including arecoline derivatives and other pharmaceutical compounds (Kumar, Sadashiva & Rangappa, 2007).
Catalytic Synthesis : The palladium-catalyzed dehydrative tandem benzylation of 2-morpholinoanilines has been developed as an efficient synthesis route for potentially biologically significant compounds (Hikawa, Ichinose, Kikkawa & Azumaya, 2018).
DNA Binding and Anticancer Properties : Studies have shown that certain platinum(II) complexes containing morpholinoaniline units exhibit significant DNA binding properties and biological activities, which could be important in cancer research (Brodie, Collins & Aldrich-Wright, 2004).
Pharmacological Potential : Research on morpholine derivatives indicates their potential in pharmacology, such as being intermediates in the synthesis of antibiotics like linezolid (Janakiramudu et al., 2017).
Environmental and Ecotoxicological Research
- Impact on Aquatic Organisms : Studies on chemicals like 2'-deoxy-5-azacytidine, structurally related to morpholinoaniline, have demonstrated their effects on DNA methylation in aquatic organisms, indicating the environmental impact of these compounds (Vandegehuchte et al., 2010).
Safety and Hazards
While specific safety data for 2-Methyl-5-morpholinoaniline is not available, similar compounds like 2-Morpholinoaniline have safety data sheets available. These compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety measures.
Wirkmechanismus
Target of Action
2-Methyl-5-morpholinoaniline is a research chemical Similar compounds, such as n-(1-(3-fluoro-4-morpholinophenyl)-1h-tetrazol-5-yl) amides, have been shown to exhibit antibacterial properties . These compounds have been found to inhibit the DNA Gyrase enzyme, which is essential for bacterial DNA replication .
Mode of Action
Based on the similar compounds, it can be inferred that it might interact with its targets (like dna gyrase enzyme) and inhibit their function, leading to the disruption of bacterial dna replication .
Biochemical Pathways
If it acts similarly to related compounds, it may disrupt the dna replication pathway in bacteria by inhibiting the dna gyrase enzyme . This would prevent the bacteria from multiplying, thereby exerting an antibacterial effect.
Result of Action
If it acts similarly to related compounds, it may inhibit bacterial growth by disrupting dna replication .
Biochemische Analyse
Biochemical Properties
2-Methyl-5-morpholinoaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase, an essential enzyme in bacterial DNA replication . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical effects, including the disruption of DNA replication and cell division.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in human cervical cancer cells, this compound has demonstrated antiproliferative activity, inhibiting cell growth and inducing apoptosis . This compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to DNA gyrase results in the inhibition of the enzyme’s activity, which in turn affects DNA replication . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects, although the exact duration of its activity can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus, where it can influence nuclear processes such as DNA replication and transcription. The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Eigenschaften
IUPAC Name |
2-methyl-5-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGWHGZKMGPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)
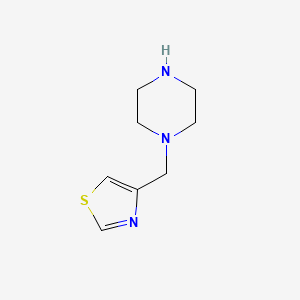
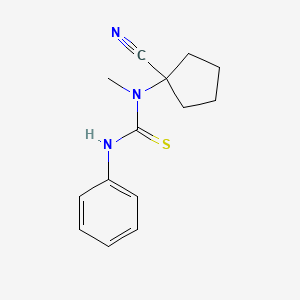
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)
![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
